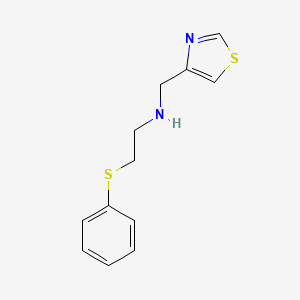

2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine

Description

Properties

Molecular Formula |

C12H14N2S2 |

|---|---|

Molecular Weight |

250.4 g/mol |

IUPAC Name |

2-phenylsulfanyl-N-(1,3-thiazol-4-ylmethyl)ethanamine |

InChI |

InChI=1S/C12H14N2S2/c1-2-4-12(5-3-1)16-7-6-13-8-11-9-15-10-14-11/h1-5,9-10,13H,6-8H2 |

InChI Key |

XXHNQOFQXYXNLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCCNCC2=CSC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine typically involves the reaction of a phenylthio-substituted ethanamine with a thiazol-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thiazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio and thiazole groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Key Observations :

- The phenylthio group in the target compound distinguishes it from analogs with halogens (e.g., Cl in ) or nitrogen-rich heterocycles (e.g., pyrazole in ).

- Unlike oxadiazole or thiadiazole derivatives (), the thiazole core in the target compound may offer balanced electronic properties for receptor binding.

Pharmacological and Physicochemical Properties

Physicochemical Data

Mechanistic Insights

- Electronic Effects : The phenylthio group’s electron-rich sulfur atom may facilitate nucleophilic interactions or stabilize radical intermediates, contrasting with electron-withdrawing groups (e.g., Cl in ) .

- Binding Interactions : Thiazole nitrogen atoms often coordinate metal ions or form hydrogen bonds, while the phenylthio group may engage in hydrophobic pocket interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(phenylthio)-N-(thiazol-4-ylmethyl)ethan-1-amine and its analogs?

- Methodology : The synthesis of thiazole derivatives typically involves condensation reactions. For example, thiazole-amine derivatives can be synthesized by refluxing 2-amino-thiazole precursors with aldehydes or ketones in ethanol with catalytic acetic acid, followed by recrystallization . For compounds like N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine, dichloromethane and triethylamine are used as solvents and bases to achieve moderate yields (65–75%) .

- Key Considerations : Optimize reaction time (7–12 hours) and stoichiometry (1:1 molar ratio of amine to carbonyl reagent) to minimize side products.

Q. How can the structure of this compound be characterized in academic research?

- Methodology : Use a combination of spectral techniques:

- IR spectroscopy : Identify functional groups like C=S (thiazole ring, ~650–750 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) .

- ¹H NMR : Confirm substitution patterns (e.g., phenylthio group at δ 7.2–7.5 ppm, thiazole protons at δ 6.8–7.0 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₇N₃S₂ at m/z 309.41) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiazole-amine derivatives?

- Case Study : In studies of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine, moderate antibacterial activity (MIC 16–32 µg/mL) against Staphylococcus aureus was reported, but weaker efficacy against fungal strains .

- Analysis Framework :

- Structural variations : Compare substituent effects (e.g., electron-withdrawing groups like -Cl vs. electron-donating groups like -OCH₃) on antimicrobial activity .

- In vitro conditions : Control for variables like culture media pH, which may affect compound solubility and bioavailability .

Q. What strategies are effective for improving the metabolic stability of thiazole-amine derivatives?

- Approach :

- Isosteric replacement : Substitute the phenylthio group with bioisosteres like pyridyl or furanyl to reduce oxidative metabolism .

- Prodrug design : Introduce ester or amide prodrug moieties (e.g., acetylated amines) to enhance plasma stability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of thiazole-amine derivatives for CNS targets?

- SAR Insights :

- Thiazole ring : Essential for binding to serotonin receptors (e.g., 5-HT₆) due to π-π stacking with aromatic residues .

- Phenylthio group : Hydrophobic interactions with protein pockets enhance affinity, but bulky substituents may hinder blood-brain barrier penetration .

Data Contradiction and Validation

Q. Why do some thiazole-amine derivatives show inconsistent antioxidant activity in different assays?

- Hypothesis : Discrepancies may arise from assay-specific interference (e.g., DPPH vs. ABTS radical scavenging) or redox cycling artifacts.

- Resolution :

- Cross-validate : Use orthogonal assays (e.g., FRAP, ORAC) and compare IC₅₀ values .

- Control experiments : Test for thiol-containing byproducts that may artificially inflate antioxidant readings .

Methodological Recommendations

- Synthetic Optimization : For scale-up, replace ethanol with greener solvents (e.g., PEG-400) to improve sustainability .

- Biological Testing : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate results across multiple microbial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.